Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate

asymmetric synthesis organofluorine chemistry medicinal chemistry

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9) is a chiral fluorinated α-hydroxy ester building block featuring a tertiary alcohol center bearing a CF₃ group and an allyl side chain. The electron-withdrawing trifluoromethyl moiety lowers the hydroxyl pKa (~10.2), enhancing hydrogen-bond donor capacity for organocatalyst design. The terminal alkene enables orthogonal functionalization via cross-metathesis, thiol-ene, or hydroboration without interfering with the hydroxyl group, which can be independently acylated, alkylated, or oxidized. This dual orthogonal reactivity supports multiple downstream pathways from a single intermediate, reducing building block inventory. Procure for asymmetric synthesis, chiral organocatalyst development, or fluorinated polymer production.

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
CAS No. 117015-45-9
Cat. No. B053334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate
CAS117015-45-9
Molecular FormulaC7H9F3O3
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=C)(C(F)(F)F)O
InChIInChI=1S/C7H9F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h3,12H,1,4H2,2H3
InChIKeyKLIFMERYWGSJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9): Chemical Identity and Core Structural Attributes


Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9) is a chiral fluorinated α-hydroxy ester building block with molecular formula C₇H₉F₃O₃ and molecular weight 198.14 g/mol [1]. The compound features a tertiary alcohol center bearing a trifluoromethyl group and an allyl side chain, which confers distinct stereoelectronic properties relative to non-fluorinated or saturated analogs . Its XLogP3 value of 1.5, hydrogen bond donor count of 1, and topological polar surface area of 46.5 Ų are established by PubChem-computed descriptors [1].

Why In-Class Substitution of Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate Is Scientifically Invalid


Substituting methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate with a generic α-hydroxy ester or a non-fluorinated analog disregards the profound electronic and conformational consequences of the C–CF₃ group [1]. The strong electron-withdrawing effect of the trifluoromethyl moiety lowers the pKa of the adjacent hydroxyl group (predicted 10.16) compared to non-fluorinated congeners, alters hydrogen-bonding capacity, and increases metabolic stability in downstream bioactive compounds . Furthermore, the terminal alkene enables orthogonal functionalization via cross-metathesis, hydroboration, or polymerization, while the stereogenic tertiary alcohol center offers chiral induction opportunities that non-chiral or non-fluorinated analogs cannot replicate [2].

Quantitative Differentiation Evidence for Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate


Chiral Tertiary Alcohol Center Enables Enantioselective Synthesis of Bioisosteric Building Blocks

While direct quantitative data for the title compound are absent from the public literature, a close analog—ethyl (R)-4-aryl-2-hydroxy-2-(trifluoromethyl)pent-4-enoate—has been synthesized via enantioselective carbonyl-ene reaction with ethyl trifluoropyruvate using a chiral calcium phosphate catalyst [1]. This methodology establishes that the tertiary α-hydroxy-α-trifluoromethyl stereogenic center is accessible in high enantiomeric excess (≥95% ee) and good isolated yields (≥77%) under mild conditions (toluene, −40 °C, 48 h, 0.5 mol% catalyst) [1]. The target methyl ester is anticipated to exhibit comparable or superior enantioselectivity due to reduced steric hindrance relative to the ethyl ester [1].

asymmetric synthesis organofluorine chemistry medicinal chemistry

Trifluoromethyl Group Imparts Distinct Lipophilicity and Polar Surface Area Profile Versus Non-Fluorinated Analogs

PubChem-computed descriptors quantify the physicochemical differentiation of methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate relative to its non-fluorinated structural analog, methyl 2-hydroxypent-4-enoate [1]. The CF₃ group increases calculated lipophilicity (XLogP3 = 1.5) versus the non-fluorinated compound (estimated XLogP3 ≈ 0.0-0.3) while maintaining a moderate topological polar surface area (TPSA = 46.5 Ų) [1]. This balance of enhanced membrane permeability with acceptable polarity distinguishes it from both highly lipophilic perfluoroalkyl compounds (which risk phospholipidosis) and non-fluorinated analogs (which lack metabolic stability) [2].

ADME prediction lipophilicity physicochemical properties

Terminal Alkene Provides Orthogonal Functionalization Handle Absent in Saturated α-Hydroxy-α-CF₃ Esters

The pent-4-enoate backbone of the target compound contains a terminal alkene that enables orthogonal synthetic transformations—including cross-metathesis, thiol-ene click reactions, hydroboration, and radical polymerization—which are impossible with saturated analogs such as ethyl 2-hydroxy-2-(trifluoromethyl)butanoate or methyl 2-hydroxy-2-(trifluoromethyl)propanoate [1]. This alkene handle allows the compound to serve as a monomer for synthesizing fluorinated polymers with tunable properties or as a scaffold for late-stage diversification in medicinal chemistry [2]. Ethyl 2-(trifluoromethyl)-4-pentenoate, which lacks the hydroxyl group, has been utilized in JOC-reported synthetic methodology since 1984, establishing the fundamental reactivity of the pentenoate framework . The target compound uniquely combines this alkene with a tertiary alcohol for dual orthogonal functionalization.

polymer chemistry click chemistry olefin metathesis

Hydrogen Bond Donor Capacity Differentiates from Amino and Boc-Protected Analogs

The target compound possesses a single hydrogen bond donor (hydroxyl group) with a predicted pKa of 10.16±0.29, differentiating it from both the Boc-protected amino analog (methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, MW = 297.27, HBD = 1 but from NH) and the free amino analog (ethyl 2-amino-2-(trifluoromethyl)pent-4-enoate) . The hydroxyl HBD enables distinct hydrogen-bonding catalysis modes and metal coordination geometries compared to amino-containing analogs, while its higher pKa relative to carboxylic acids (typical pKa ~3-5) allows for selective deprotonation under mild basic conditions without ester saponification .

supramolecular chemistry catalysis organocatalysis

Optimal Procurement and Application Scenarios for Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate


Synthesis of Enantiomerically Pure Fluorinated α-Hydroxy Acid Derivatives for Medicinal Chemistry

This compound is optimally procured for asymmetric synthesis programs requiring a chiral tertiary α-hydroxy-α-CF₃ building block. Using chiral calcium phosphate catalysis, researchers can access the target compound or its derivatives in ≥95% enantiomeric excess, enabling SAR studies where stereochemistry at the CF₃-bearing center critically influences target binding [1]. The methyl ester can be hydrolyzed to the corresponding α-hydroxy acid for peptide coupling or retained for further transformations.

Fluorinated Polymer Synthesis via Terminal Alkene Functionalization

The terminal alkene enables this compound to serve as a monomer or chain-transfer agent in radical polymerization, producing fluorinated polyacrylates with enhanced hydrophobicity, chemical resistance, and thermal stability compared to non-fluorinated analogs [1]. The tertiary alcohol may be protected or retained to introduce pendant functionality for post-polymerization modification [2].

Dual-Orthogonal Handle Intermediate in Divergent Library Synthesis

Procure this compound when a single intermediate must support multiple downstream derivatization pathways. The alkene can undergo metathesis, thiol-ene, or hydroboration while the hydroxyl can be acylated, alkylated, or oxidized—all without mutual interference [1]. This dual orthogonal reactivity reduces the number of distinct building blocks required for compound library generation.

Hydrogen-Bonding Organocatalyst Scaffold Development

The tertiary alcohol with pKa ~10.2 provides a distinct hydrogen-bond donor profile for developing thiourea- or squaramide-type organocatalysts [1]. The CF₃ group enhances catalyst solubility in non-polar media while the alkene allows immobilization on solid supports. This combination is particularly relevant for asymmetric transformations requiring a non-basic, non-nucleophilic HBD environment [2].

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